6,8-Dimethoxy-1-methylisoquinoline
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Overview
Description
6,8-Dimethoxy-1-methylisoquinoline is a heterocyclic organic compound belonging to the isoquinoline family Isoquinolines are known for their diverse biological activities and are often found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dimethoxy-1-methylisoquinoline typically involves the methylation of isoquinoline derivatives. One common method includes the direct metalation of 7-benzyloxy-6-methoxyisoquinoline using Knochel–Hauser base, followed by cuprate-mediated methylation . Another approach involves the nitration of 6,7-dimethoxy-1-methylisoquinoline at C-8, followed by oxidation to the nitro aldehyde and subsequent condensation with nitromethane using alumina as a base .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions: 6,8-Dimethoxy-1-methylisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro aldehydes and other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ceric ammonium nitrate and other metal-based oxidants.
Reduction: Reducing agents like iron-acetic acid are used for specific reductions.
Substitution: Nitration typically involves nitric acid or other nitrating agents under controlled conditions.
Major Products: The major products formed from these reactions include nitro aldehydes, nitroethenes, and other substituted isoquinoline derivatives .
Scientific Research Applications
6,8-Dimethoxy-1-methylisoquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6,8-Dimethoxy-1-methylisoquinoline involves its interaction with various molecular targets and pathways. Isoquinoline derivatives are known to interact with enzymes, receptors, and other biomolecules, leading to diverse biological effects. The specific pathways and targets depend on the functional groups present and the overall structure of the compound .
Comparison with Similar Compounds
6,7-Dimethoxy-1-methylisoquinoline: Similar in structure but with methoxy groups at positions 6 and 7.
7-Hydroxy-6-methoxy-1-methylisoquinoline: Contains a hydroxy group at position 7 instead of a methoxy group.
2-Methylisoquinoline-1,5,8(2H)-trione: A derivative with additional carbonyl groups.
Uniqueness: The presence of methoxy groups at positions 6 and 8, along with a methyl group at position 1, provides distinct chemical and biological properties compared to other isoquinoline derivatives .
Properties
Molecular Formula |
C12H13NO2 |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
6,8-dimethoxy-1-methylisoquinoline |
InChI |
InChI=1S/C12H13NO2/c1-8-12-9(4-5-13-8)6-10(14-2)7-11(12)15-3/h4-7H,1-3H3 |
InChI Key |
NKHYQOLLUUAXAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC2=CC(=CC(=C12)OC)OC |
Origin of Product |
United States |
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